N'-(4-fluorobenzoyl)-3-methylbenzohydrazide
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Overview
Description
N’-(4-fluorobenzoyl)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-fluorobenzoyl)-3-methylbenzohydrazide can be synthesized through a two-step process. The first step involves the hydrazinolysis of methyl salicylate using microwave irradiation, which produces the intermediate hydrazide. The second step is the acylation of this intermediate with 4-fluorobenzoyl chloride at low temperature to yield the target compound .
Industrial Production Methods
While specific industrial production methods for N’-(4-fluorobenzoyl)-3-methylbenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzoyl)-3-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-fluorobenzoyl)-3-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: This compound is structurally similar and shares some chemical properties.
Ethyl (4-fluorobenzoyl)acetate: Another related compound used in organic synthesis.
Uniqueness
N’-(4-fluorobenzoyl)-3-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H13FN2O2 |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
N'-(4-fluorobenzoyl)-3-methylbenzohydrazide |
InChI |
InChI=1S/C15H13FN2O2/c1-10-3-2-4-12(9-10)15(20)18-17-14(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
JMPAEDZEYQZUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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